(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,12-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
52840-14-9 |
|---|---|
Molecular Formula |
C24H40O4 |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,12-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i10D2,12D2,16D |
InChI Key |
KXGVEGMKQFWNSR-ANCDPKSQSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C)([2H])[2H])O |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Synonyms |
3α,12α-Dihydroxy-5β-cholanic Acid-d5; 3α,12α-Dihydroxy-5β-cholanoic Acid-d5; 3α,12α-Dihydroxycholanic Acid-d5; 5β-Cholanic Acid-3α,12α-diol-d5; 5β-Deoxycholic Acid-d5; 7-Deoxycholic Acid-d5; Cholerebic-d5; Cholorebic-d5; Degalol-d5; Deoxycholatic Aci |
Origin of Product |
United States |
Deoxycholic Acid D5: Foundational Aspects in Contemporary Biochemical Research
Significance of Stable Isotope Labeling in Bile Acid Research
Stable isotope labeling is a critical technique in the study of bile acid metabolism, offering a non-radioactive method to trace the fate of these molecules in biological systems. mdpi.comnih.gov The use of stable isotopes, such as deuterium (B1214612) (²H), allows researchers to distinguish between endogenously produced and exogenously administered compounds. This is particularly important in bile acid research, where a complex interplay of synthesis, metabolism by gut microbiota, and enterohepatic circulation occurs. avantiresearch.combertin-bioreagent.com
The primary advantage of stable isotope-labeled compounds like Deoxycholic Acid-d5 is their ability to be accurately quantified using mass spectrometry (MS). nih.gov The mass difference introduced by the deuterium atoms allows for the clear separation of the labeled tracer from its unlabeled counterpart, enabling precise measurement of its concentration and turnover in various biological matrices such as plasma, bile, and fecal samples. mdpi.comsciex.comnih.gov This approach has been instrumental in elucidating the dynamics of bile acid pools, including synthesis rates, pool sizes, and the conversion of primary to secondary bile acids. mdpi.com
Deuterated Bile Acids as Research Tools
Deuterated bile acids, including Deoxycholic Acid-d5, serve as indispensable tools in modern biomedical research, particularly in the field of metabolomics. avantiresearch.comisotope.com Their primary application is as internal standards in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). bertin-bioreagent.commdpi.comnih.gov By adding a known amount of the deuterated standard to a biological sample, researchers can correct for variations in sample preparation and instrument response, leading to highly accurate and reproducible quantification of endogenous bile acids. nih.govacs.org
Beyond their role as internal standards, deuterated bile acids are used to investigate the intricate signaling pathways and metabolic functions of bile acids. avantiresearch.com Bile acids are now recognized as signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism through the activation of nuclear receptors like the farnesoid X receptor (FXR) and G protein-coupled receptors such as TGR5. medchemexpress.comavantiresearch.com Studies using deuterated tracers have provided insights into how these pathways are altered in various disease states. mdpi.com
Key Applications of Deuterated Bile Acids in Research:
| Application Area | Description |
| Metabolic Flux Analysis | Tracing the metabolic fate of bile acids to understand their synthesis, conversion, and excretion pathways. |
| Pharmacokinetic Studies | Determining the absorption, distribution, metabolism, and excretion of bile acid-based drugs. mdpi.com |
| Disease Biomarker Discovery | Quantifying changes in bile acid profiles associated with various diseases, such as liver diseases, metabolic syndrome, and gastrointestinal disorders. mdpi.comsciex.com |
| Gut Microbiome Research | Investigating the role of gut bacteria in the transformation of primary to secondary bile acids. bertin-bioreagent.com |
Historical Context of Stable Isotope Tracers in Metabolomics
The use of stable isotope tracers in metabolic research dates back to the early 20th century, following the discovery of isotopes by Frederick Soddy. nih.gov Early pioneers like J.J. Thomson and F.W. Aston developed the first mass spectrometers, which enabled the identification and quantification of these isotopes. nih.gov In the 1930s, scientists began to incorporate stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into organic molecules to trace their metabolic pathways. nih.govresearchgate.net
Initially, the high cost and complexity of mass spectrometers limited the widespread use of stable isotopes, and radioactive tracers became more common for a period. nih.gov However, with advancements in mass spectrometry technology, particularly the development of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), stable isotope tracers have become a vital tool in metabolomics. nih.govnih.gov These modern techniques offer high sensitivity and specificity, allowing for the detailed analysis of complex biological samples. embopress.orgphysoc.org The application of stable isotope tracers has revolutionized our understanding of metabolism in health and disease, from whole-body metabolism down to the level of individual proteins and metabolic fluxes. nih.govembopress.org
Synthetic Methodologies and Isotopic Characterization of Deoxycholic Acid D5
Chemical Synthesis Approaches for Deuterated Deoxycholic Acid
The synthesis of Deoxycholic Acid-d5 involves the selective replacement of hydrogen atoms with deuterium (B1214612) atoms in the deoxycholic acid molecule. This process requires precise control to achieve the desired level of deuteration at specific positions.
Regiospecific Deuteration Strategies
Regiospecific deuteration aims to introduce deuterium at specific carbon atoms within the deoxycholic acid structure. One common strategy involves the use of hydrogen-deuterium exchange reactions. For bile acids like deoxycholic acid, deuteration can be achieved by exchange labeling of the corresponding ketone precursor. capes.gov.br This is often accomplished by using deuterated solvents such as deuterium oxide (D₂O) or deuterated acids under controlled pH and temperature conditions. For instance, a series of 5β-cholanic acids, a class to which deoxycholic acid belongs, have been labeled with deuterium in the A ring through exchange labeling on a deuterated alumina (B75360) column. capes.gov.br Another approach is the deoxygenative deuteration of ketones, which allows for regiospecific deuteration at the methylene (B1212753) site. rsc.org
The positions targeted for deuteration in Deoxycholic Acid-d5 are typically on the steroid nucleus, for example, at the C-2, C-3, and C-4 positions. medchemexpress.comsigmaaldrich.com The chemical name for a commercially available Deoxycholic Acid-d5 is Cholan-2,2,3,4,4-d5-24-oic acid, 3,12-dihydroxy-, (3α,5β,12α)-, indicating deuteration at these specific sites. medchemexpress.com
Precursor Compounds and Reaction Pathways
The synthesis of deuterated bile acids like DCA-d5 often starts from a readily available precursor. Deoxycholic acid itself can be used as a starting material for deuteration. hilarispublisher.com Alternatively, other steroids or sterols of vegetable origin can serve as precursors in more complex synthetic routes. google.comgoogle.com For example, some methods describe the synthesis of deoxycholic acid from hydrocortisone. google.com
The reaction pathways can involve multiple steps. A general approach might include the protection of certain functional groups, followed by the deuteration reaction, and subsequent deprotection. For instance, a synthesis of 12β-methyl-18-nor-bile acids involved a Nametkin-type rearrangement of protected cholic acid derivatives, followed by catalytic hydrogenation (or deuteration) and deprotection. icepharma.com In some syntheses, elongation of the carbon chain at position 17 is a necessary step to form the final bile acid structure. google.com The choice of precursor and reaction pathway can be influenced by factors such as desired yield, isotopic enrichment, and the specific positions to be deuterated.
Isotopic Purity and Enrichment Assessment
The utility of Deoxycholic Acid-d5 in research is highly dependent on its isotopic purity and the degree of deuterium enrichment.
Analytical Techniques for Isotopic Purity Determination (e.g., Mass Spectrometry)
Mass spectrometry (MS) is the primary analytical technique for determining the isotopic purity and enrichment of deuterated compounds. caymanchem.combertin-bioreagent.com High-resolution mass spectrometry (HRMS) is particularly powerful as it can generate a full product ion spectrum for the targeted bile acid. sciex.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard for analyzing bile acid profiles in biological samples and can be used to assess the purity of deuterated standards. nih.gov
In a typical analysis, the mass spectrum of the deuterated compound is compared to its non-deuterated counterpart. The mass shift observed corresponds to the number of deuterium atoms incorporated. For example, Deoxycholic Acid-d4 shows a mass shift of M+4. sigmaaldrich.com A certificate of analysis for a commercial batch of Deoxycholic Acid-d5 reported an isotopic enrichment of 97.9%, with the d5 species accounting for 91.78% of the mixture. medchemexpress.com This detailed analysis also quantified the presence of molecules with fewer deuterium atoms (d0, d1, d3, d4), which constitute isotopic impurities. medchemexpress.com
Table 1: Example of Isotopic Purity Data for Deoxycholic Acid-d5
| Isotopic Species | Percentage |
| d0 | 0.35% |
| d1 | 0.21% |
| d3 | 0.29% |
| d4 | 7.37% |
| d5 | 91.78% |
| This table is based on data from a certificate of analysis for a commercial sample of Deoxycholic Acid-d5 and is for illustrative purposes. medchemexpress.com |
Impact of Isotopic Impurities on Research Outcomes
The presence of isotopic impurities can have significant consequences for research outcomes, particularly in quantitative studies. In metabolic research using stable isotope tracers, it is crucial to correct for the natural abundance of stable isotopes and any impurities in the tracer itself. uni-regensburg.defrontiersin.org Failure to do so can lead to distorted data and potentially incorrect interpretations of metabolic pathway activities. uni-regensburg.descienceopen.com
For instance, when Deoxycholic Acid-d5 is used as an internal standard for quantifying endogenous deoxycholic acid, the presence of unlabeled (d0) or partially labeled species can interfere with the measurement of the analyte, leading to inaccuracies. The presence of radioactive impurities in tracer studies can introduce significant errors into calculations, as these impurities may not behave in the same way as the tracer. scienceopen.com Similarly, with stable isotopes, knowledge of the background abundance and the purity of the tracer is essential for accurate determination of enrichment. scienceopen.com Therefore, high isotopic purity is a critical quality attribute for deuterated standards like Deoxycholic Acid-d5 to ensure the reliability and reproducibility of experimental results. caymanchem.combertin-bioreagent.com
Advanced Analytical Techniques Employing Deoxycholic Acid D5 As an Internal Standard
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS and LC-MS/MS have become the primary techniques for the analysis of bile acids in various biological matrices due to their high sensitivity and selectivity. frontiersin.org The use of deuterated internal standards like Deoxycholic Acid-d5 is crucial for achieving accurate and reproducible quantification of endogenous bile acids, which are essential biomarkers for liver function and various metabolic diseases. labplan.iesigmaaldrich.cn
Quantitative Analysis of Endogenous Bile Acids
In the quantitative analysis of bile acids, a known amount of Deoxycholic Acid-d5 is added to biological samples, such as plasma or serum, at the beginning of the sample preparation process. nih.gov This "spiking" allows the internal standard to undergo the same extraction, derivatization (if any), and analysis procedures as the endogenous, non-labeled deoxycholic acid and other related bile acids. sigmaaldrich.cn By comparing the signal intensity of the endogenous analyte to that of the known concentration of the internal standard, precise quantification can be achieved, correcting for any sample loss or variations in instrument response. frontiersin.org
For instance, in a study analyzing cholic acid and deoxycholic acid in human plasma, Deoxycholic Acid-d5 was used as an internal standard. nih.gov The plasma samples were mixed with an internal standard solution, and after a series of extraction and reconstitution steps, the levels of the bile acids were determined using LC-MS/MS. nih.gov This approach allows for the accurate measurement of bile acid concentrations, which is critical for both clinical diagnostics and pharmaceutical research. labplan.ie
Optimization of Chromatographic Separation
Effective chromatographic separation is essential for the accurate analysis of bile acids, especially due to the presence of numerous isomers with identical masses. restek.comresearchgate.net Deoxycholic Acid-d5, along with other deuterated bile acids, plays a role in the optimization of the separation method. By monitoring the retention time and peak shape of the labeled standard, chromatographers can fine-tune parameters such as the mobile phase composition, gradient, flow rate, and column temperature to achieve optimal resolution between different bile acid species. restek.comnih.gov
A key challenge in bile acid analysis is the co-elution of isomers, such as deoxycholic acid (DCA), chenodeoxycholic acid (CDCA), and ursodeoxycholic acid (UDCA), which have the same mass. sciex.com The use of high-resolution columns, like C18 reversed-phase columns, and carefully optimized gradients are necessary to separate these structurally similar compounds. restek.comresearchgate.net The retention time of Deoxycholic Acid-d5 serves as a reference point to ensure the consistency and reproducibility of the chromatographic separation across different samples and analytical runs. cloudfront.net
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of bile acids. However, due to the low volatility of bile acids, a derivatization step is required to convert them into more volatile compounds suitable for GC analysis. shimadzu.comd-nb.info This typically involves methylation of the carboxyl group and trimethylsilylation (TMS) of the hydroxyl groups. weqas.com
Deuterated internal standards like Deoxycholic Acid-d5 are also employed in GC-MS methods to ensure accurate quantification. jscimedcentral.com The internal standard is added to the sample before derivatization, and the resulting derivatized analytes are then separated by the gas chromatograph and detected by the mass spectrometer. weqas.com The mass spectrometer is often operated in SIM mode to monitor the specific ions of the derivatized bile acids and their corresponding deuterated internal standards. jscimedcentral.comjscimedcentral.com For example, in the analysis of silylated bile acids, specific ions such as the M-15 fragment (loss of a methyl group) are monitored. jscimedcentral.comjscimedcentral.com
The use of an isotope dilution GC-MS method, where a deuterated internal standard is used, allows for high accuracy and precision in the measurement of bile acid concentrations in various biological samples. weqas.com
Derivatization Techniques for Enhanced Volatility
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying structurally similar compounds like bile acids. shimadzu.com However, bile acids, including deoxycholic acid, are not inherently suitable for GC-MS analysis due to their low volatility and the presence of polar functional groups (hydroxyl and carboxyl groups). shimadzu.com To overcome this, a chemical modification process known as derivatization is necessary to increase their volatility. shimadzu.comjscimedcentral.com
A common and effective two-step derivatization strategy involves:
Methylation: The carboxyl group (-COOH) is converted into a methyl ester. This is often achieved using reagents like TMS diazomethane (B1218177) in a solvent mixture such as methanol (B129727) and benzene. shimadzu.com
Silylation: The hydroxyl groups (-OH) are converted into trimethylsilyl (B98337) (TMS) ethers. shimadzu.com A combination of N-trimethylsilylimidazole (TMSI) and trimethylchlorosilane (TMCS) in pyridine (B92270) is frequently used for this step. shimadzu.comjscimedcentral.com
This process replaces the polar hydrogen atoms on the functional groups with nonpolar moieties, significantly increasing the compound's volatility and thermal stability, making it amenable to analysis by GC-MS. shimadzu.com While silylation can derivatize both hydroxyl and carboxyl groups, the resulting TMS esters of bile acids can be unstable; therefore, the two-step methylation and silylation approach is often preferred for robust quantitative analysis. shimadzu.com
GC-MS Spectral Interpretation for Deuterated Species
Once derivatized, the sample containing both the endogenous deoxycholic acid and the Deoxycholic Acid-d5 internal standard is introduced into the GC-MS system. In the gas chromatograph, the derivatized analyte and its deuterated standard exhibit nearly identical retention times because the five deuterium (B1214612) atoms have a negligible effect on the molecule's polarity and volatility. copernicus.orginnovatechlabs.com This co-elution is a key advantage of using a stable isotope-labeled standard.
The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). innovatechlabs.com Since Deoxycholic Acid-d5 contains five deuterium atoms, its molecular weight is five units higher than that of the native deoxycholic acid. This mass difference is maintained after derivatization and is readily detected by the mass spectrometer. mdpi.comhmdb.ca For example, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the mass transition ion pair for deoxycholic acid was m/z 391.3 → 391.3, while for Deoxycholic Acid-d5, it was m/z 396.3 → 396.3, clearly distinguishing the internal standard from the analyte. mdpi.com Similarly, another study using a d4-labeled deoxycholic acid standard identified a quantifier transition of m/z 526.3 for the analyte and m/z 530.3 for the internal standard. biorxiv.org
By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to specifically detect the characteristic m/z fragments of both the analyte and the internal standard. jscimedcentral.com The ratio of the peak area of the endogenous deoxycholic acid to the peak area of the known amount of added Deoxycholic Acid-d5 is used to calculate the precise concentration of the endogenous compound in the original sample. innovatechlabs.com
Method Validation and Quality Control in Bile Acid Quantification
To ensure that an analytical method for quantifying bile acids is reliable and reproducible, it must undergo rigorous validation. Deoxycholic Acid-d5 plays a central role in this process, helping to establish key performance characteristics of the assay.
Linearity and Dynamic Range Determination
Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range. The dynamic range is the concentration span over which the method is linear, accurate, and precise. researchgate.net To determine this, calibration curves are prepared by analyzing samples with known concentrations of the analyte, with a fixed amount of Deoxycholic Acid-d5 added to each. shimadzu.com The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration.
A successful validation is indicated by a high coefficient of determination (r²), typically greater than 0.99. mdpi.comnih.gov Research studies have demonstrated excellent linearity for bile acid quantification across wide dynamic ranges, essential for analyzing biological samples where concentrations can vary significantly. shimadzu.commdpi.com
Table 1: Examples of Linearity and Dynamic Range in Bile Acid Analysis Allows for sorting and filtering of data.
Precision, Accuracy, and Recovery Assessments
Precision measures the closeness of repeated measurements, typically expressed as the coefficient of variation (CV), while accuracy reflects how close a measured value is to the true value. biorxiv.org Recovery assesses the efficiency of the extraction process. Deoxycholic Acid-d5 is crucial for these assessments.
Precision: Intra-day precision is determined by analyzing replicates of a quality control (QC) sample within a single day, while inter-day precision involves analysis over several days. biorxiv.orgresearchgate.net For robust methods, CVs are generally expected to be below 15%. biorxiv.orgresearchgate.net
Accuracy: This is often evaluated by analyzing samples spiked with a known concentration of the analyte and calculating the percentage of the known amount that is measured. nih.gov Values typically fall within a range of 85-115%. mdpi.com
Recovery: The recovery of the internal standard itself can indicate the consistency of the sample preparation process. A consistent recovery of Deoxycholic Acid-d5 across different samples suggests that the extraction procedure is performing reliably. d-nb.info
Table 2: Performance Metrics from Validated Bile Acid Quantification Methods Allows for sorting and filtering of data.
Matrix Effects and Internal Standard Normalization
Biological matrices like plasma, serum, and feces are incredibly complex. uzh.chresearchgate.net Other molecules present in the sample can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. This can lead to ion suppression (a weaker signal) or enhancement (a stronger signal), causing inaccurate quantification. sigmaaldrich.cn
This is where the use of a stable isotope-labeled internal standard like Deoxycholic Acid-d5 is most critical. Because it is chemically almost identical to the analyte, it experiences the same matrix effects. sigmaaldrich.cn Any signal suppression or enhancement that affects the endogenous deoxycholic acid will also affect Deoxycholic Acid-d5 to the same degree. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively canceled out or normalized. This normalization corrects for both matrix effects and any sample-to-sample variability in extraction efficiency, ensuring that the final calculated concentration is accurate and reflects the true amount in the original sample. sigmaaldrich.cn
For highly heterogeneous samples like feces, normalization to factors such as wet weight, dry weight, or total protein content may also be considered to allow for reliable comparison between different individuals. researchgate.net However, the use of a co-eluting stable isotope-labeled internal standard remains the most robust method for correcting analytical variability at the instrument level.
Investigations of Bile Acid Metabolism and Dynamics Via Stable Isotope Tracing with Deoxycholic Acid D5
Elucidation of Enterohepatic Circulation Pathways
The enterohepatic circulation is a continuous process of secretion of bile acids from the liver, their passage into the intestine to aid in digestion, and their subsequent reabsorption and return to the liver. frontiersin.org Stable isotope tracers like Deoxycholic Acid-d5 are crucial for quantifying the kinetics of this vital circuit. By introducing a known amount of the labeled compound, researchers can track its movement and measure key parameters of its circulation.
Tracking Deoxycholic Acid-d5 Absorption and Secretion
The primary application of Deoxycholic Acid-d5 in studying enterohepatic circulation is to trace its path following administration. When introduced into the system, typically orally, the deuterated tracer joins the endogenous bile acid pool. Its journey can be monitored by taking serial samples of biological fluids, such as plasma and feces, and analyzing them via techniques like liquid chromatography-mass spectrometry (LC-MS). This allows for the precise quantification of the labeled Deoxycholic Acid-d5, separate from the unlabeled deoxycholic acid that is naturally present.
This tracking provides direct insights into:
Intestinal Absorption: The rate and extent to which deoxycholic acid is absorbed from the gut, primarily the colon, can be determined by measuring the appearance of Deoxycholic Acid-d5 in the portal and systemic circulation over time. frontiersin.orgnih.gov
Hepatic Uptake and Secretion: Once absorbed into the portal vein, the tracer is taken up by the liver. Its subsequent secretion into bile can be quantified, providing data on hepatic transport efficiency. frontiersin.org In clinical studies, tracers have been used to measure the output of bile acids and other lipids via duodenal perfusion techniques over extended periods. nih.gov
Fecal Excretion: The amount of Deoxycholic Acid-d5 that appears in feces represents the portion of the bile acid that was not absorbed during its transit through the intestine, completing the mass balance of the administered tracer.
Studies using tracers have confirmed that secondary bile acids like deoxycholic acid are efficiently absorbed from the human large bowel and participate in the enterohepatic circulation. nih.gov
Compartmental Modeling of Bile Acid Dynamics
The data gathered from tracking Deoxycholic Acid-d5 is invaluable for constructing pharmacokinetic or compartmental models. These mathematical models represent the body as a series of interconnected compartments (e.g., liver, gallbladder, small intestine, colon, plasma) and describe the rate of flow of substances between them. researchgate.net
By fitting the time-course concentration data of Deoxycholic Acid-d5 from different biological samples to these models, researchers can estimate critical kinetic parameters. mdpi.com This quantitative approach moves beyond simple observation to provide a dynamic understanding of bile acid metabolism.
| Kinetic Parameter | Description | Relevance to Deoxycholic Acid-d5 Tracing |
| Pool Size | The total amount of a specific bile acid in the body. | Isotope dilution techniques using tracers like Deoxycholic Acid-d5 allow for the calculation of the endogenous deoxycholic acid pool size. nih.govnih.gov |
| Turnover Rate / Half-Life | The rate at which the bile acid pool is replaced. | The decay curve of the Deoxycholic Acid-d5 tracer in the circulation is used to determine the biological half-life of deoxycholic acid. nih.gov |
| Transport Rates (Flux) | The rate of movement between compartments (e.g., intestine to liver). | The model uses tracer data to quantify the flux of deoxycholic acid through different stages of the enterohepatic circuit. researchgate.net |
| Synthesis Rate | The rate of new bile acid production by the liver. | By measuring the dilution of the isotopic tracer over time, the rate at which new, unlabeled primary bile acids are synthesized can be inferred. nih.gov |
These models are powerful tools for understanding how the enterohepatic circulation is altered in various disease states, such as Crohn's disease or after surgical procedures. nih.gov
Microbial Transformations and Gut Microbiota Interactions
The gut microbiome plays a pivotal role in bile acid metabolism, transforming primary bile acids synthesized by the liver into a diverse array of secondary bile acids. nih.gov Deoxycholic acid itself is a product of this microbial activity. wikipedia.org Using Deoxycholic Acid-d5 allows researchers to study the fate of this secondary bile acid in the complex gut environment and understand how its metabolism is influenced by the composition of the microbial community.
Role of Specific Bacterial Species in Dehydroxylation
The formation of deoxycholic acid (DCA) from the primary bile acid cholic acid (CA) is a multi-step enzymatic process known as 7α-dehydroxylation. frontiersin.org This transformation is carried out by a specialized and relatively small group of bacteria within the gut. frontiersin.org
Extensive research has identified species within the Clostridium genus as the primary bacteria responsible for this conversion. frontiersin.orgnih.gov The enzymatic machinery for this pathway is encoded by the bile acid-inducible (bai) operon. asm.orgtandfonline.com
| Bacterial Species | Key Enzyme/Operon | Transformation | Significance |
| Clostridium scindens | bai operon (including baiB, baiCD, baiE) | Cholic Acid → Deoxycholic Acid | A well-characterized 7α-dehydroxylating bacterium, often used in gnotobiotic mouse models to study the specific impact of DCA production. frontiersin.orgnih.govnih.gov |
| Clostridium hiranonis | bai operon | Cholic Acid → Deoxycholic Acid | Another prominent species capable of 7α-dehydroxylation, sharing many orthologous genes with C. scindens. tandfonline.com |
| Clostridium hylemonae | bai operon | Cholic Acid → Deoxycholic Acid | Also identified as a key human gut bacterium involved in the production of secondary bile acids. frontiersin.org |
| Uncultured Clostridiales | baiE (7α-dehydratase) | Cholic Acid → Deoxycholic Acid | Metagenomic studies have identified novel bacterial clusters, particularly within the Oscillospiraceae family, that possess the key genes for 7α-dehydroxylation. asm.org |
The process of 7α-dehydroxylation is a collaborative effort within the microbiome. The 7α-dehydroxylating bacteria like C. scindens can only act on unconjugated bile acids. Therefore, they rely on other bacteria that possess bile salt hydrolase (BSH) enzymes to first deconjugate the taurine (B1682933) or glycine (B1666218) from the primary bile acids secreted by the liver. frontiersin.orgmdpi.com
Influence of Gut Microbiome Composition on Deuterated Bile Acid Metabolism
Studies have shown that dysbiosis, an imbalance in the gut microbial community, is associated with altered bile acid profiles. tandfonline.com For instance, in conditions like inflammatory bowel disease (IBD), a decrease in the abundance of Firmicutes (the phylum to which Clostridia belong) can lead to impaired 7α-dehydroxylation and a lower concentration of secondary bile acids like deoxycholic acid. tandfonline.com
The introduction of a tracer like Deoxycholic Acid-d5 into systems with different known microbial compositions (e.g., conventional vs. germ-free or gnotobiotic mice colonized with specific bacteria) allows for precise investigation of these interactions. nih.govnih.gov Such studies demonstrate that even low-abundance species like Clostridium scindens can have a dramatic impact on the metabolic output of the entire community, efficiently converting primary bile acids to deoxycholic acid and significantly affecting host physiology. nih.govnih.gov The bidirectional relationship is also evident, as bile acids themselves, due to their antimicrobial properties, shape the composition of the gut microbiota. frontiersin.orgupf.edu
Metabolic Flux Analysis Using Deoxycholic Acid-d5
Metabolic flux analysis (MFA) is a quantitative technique used to determine the rates (fluxes) of metabolic pathways in a biological system at steady state. creative-proteomics.com It is a powerful application of stable isotope tracing that provides a dynamic picture of cellular metabolism. While often used for central carbon metabolism, the principles can be applied to bile acid pathways using tracers like Deoxycholic Acid-d5.
By introducing Deoxycholic Acid-d5, researchers can trace the deuterium (B1214612) label as it is incorporated into downstream metabolites or as the labeled pool is diluted by newly synthesized compounds. This allows for the calculation of the rate of specific metabolic reactions involving deoxycholic acid. For example, once Deoxycholic Acid-d5 enters the enterohepatic circulation, it can be further metabolized by host or microbial enzymes (e.g., conjugation, oxidation). Analyzing the appearance of deuterated metabolites over time provides a direct measure of the flux through these specific transformation pathways.
This approach offers a more sophisticated analysis than simple concentration measurements, revealing the functional activity of metabolic networks. The use of stable isotope tracers like Deoxycholic Acid-d5 is essential for these studies, providing the necessary tool to follow the fate of specific molecules through complex, interconnected metabolic routes. creative-proteomics.com
In Vitro and In Vivo Flux Determinations
Metabolic flux analysis is essential for understanding cellular physiology and the pathophysiology of diseases. frontiersin.org The application of stable isotope tracers like Deoxycholic Acid-d5 is required to assess metabolic fluxes, which provide a more dynamic and insightful view of pathway regulation than simple concentration measurements. eurisotop.com By introducing Deoxycholic Acid-d5 into a biological system, either in cultured cells (in vitro) or in a whole organism (in vivo), researchers can track its movement and transformation, providing quantitative data on the rates of bile acid transport, synthesis, and catabolism. smolecule.comnih.gov
A primary application of Deoxycholic Acid-d5 is as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. mdpi.com This technique allows for the precise quantification of endogenous deoxycholic acid in biological matrices such as plasma, liver tissue, and feces. mdpi.com In pharmacokinetic studies, for instance, the mass spectrometer is set to monitor specific mass transition ion pairs for both the unlabeled deoxycholic acid (m/z 391.3 → 391.3) and the deuterated standard, Deoxycholic Acid-d5 (m/z 396.3 → 396.3). mdpi.com This accurate quantification is the foundation for determining metabolic flux.
Isotope dilution is a key method used for in vivo flux determination. nih.gov In such studies, a known amount of Deoxycholic Acid-d5 is administered, and its dilution in the endogenous bile acid pool is measured over time. This allows for the calculation of critical kinetic parameters. nih.gov For example, a study on healthy volunteers who ingested deoxycholic acid demonstrated significant changes in the bile acid pool, which could be meticulously tracked using such methods. nih.gov While the study did not specify the d5 version, it exemplifies the isotope dilution principle used to determine flux. The findings showed that after deoxycholic acid administration, its pool size increased four-fold while the synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, was inhibited by 50%. nih.gov
Table 1: Research Findings from a Deoxycholic Acid Isotope Dilution Study
| Parameter Measured | Finding | Reference |
| Deoxycholic Acid Pool Size | Increased 4-fold | nih.gov |
| Cholic Acid Pool Size | Decreased | nih.gov |
| Chenodeoxycholic Acid Pool Size | Decreased | nih.gov |
| Primary Bile Acid Synthesis | Inhibited by 50% | nih.gov |
| Total Bile Acid Secretion | Slightly increased | nih.gov |
Identification of Novel Deoxycholic Acid-d5 Metabolites
Deoxycholic acid (DCA) is itself a metabolite, a secondary bile acid produced from the primary bile acid, cholic acid, by the action of intestinal bacteria. biocrates.com However, DCA undergoes further metabolic transformations, primarily conjugation, before being reabsorbed or excreted. biocrates.comdrugbank.com When Deoxycholic Acid-d5 is used as a tracer, its downstream metabolites will also carry the deuterium label, enabling their discovery and identification through untargeted metabolomics and LC-MS/MS. plos.org
The most well-known modifications of deoxycholic acid are conjugation with the amino acids glycine or taurine in the liver, forming glycodeoxycholic acid (GDCA) and taurodeoxycholic acid (TDCA), respectively. nih.gov Therefore, administering Deoxycholic Acid-d5 would be expected to produce deuterated GDCA and TDCA. Indeed, metabolites like deoxycholic acid glycine conjugate have been identified as significant in metabolomic studies. plos.orgnih.govuu.nl
Recent research has revealed that the metabolic potential of the gut microbiota extends beyond these traditional pathways. biocrates.com Studies have shown that gut bacteria can conjugate bile acids to a wider range of amino acids, including phenylalanine, tyrosine, and leucine. biocrates.com This suggests that by using Deoxycholic Acid-d5 as a tracer, researchers could potentially identify novel, previously uncharacterized metabolites such as Deoxycholic Acid-d5-phenylalanine, Deoxycholic Acid-d5-tyrosine, and Deoxycholic Acid-d5-leucine conjugates in biological samples. The discovery of such novel metabolites can provide new insights into the complex interplay between the host and the gut microbiome in health and disease. nih.gov
Table 3: Potential Metabolites of Deoxycholic Acid-d5
| Parent Compound | Potential Metabolite | Type of Transformation | Reference for Pathway |
| Deoxycholic Acid-d5 | Glycodeoxycholic Acid-d5 | Glycine Conjugation (Host) | nih.gov |
| Deoxycholic Acid-d5 | Taurodeoxycholic Acid-d5 | Taurine Conjugation (Host) | nih.gov |
| Deoxycholic Acid-d5 | Deoxycholic Acid-d5 Phenylalanine Conjugate | Amino Acid Conjugation (Microbiota) | biocrates.com |
| Deoxycholic Acid-d5 | Deoxycholic Acid-d5 Tyrosine Conjugate | Amino Acid Conjugation (Microbiota) | biocrates.com |
| Deoxycholic Acid-d5 | Deoxycholic Acid-d5 Leucine Conjugate | Amino Acid Conjugation (Microbiota) | biocrates.com |
Mechanistic Biochemical Investigations Involving Deoxycholic Acid D5 and Deuterated Analogues in Biological Systems
Receptor Binding and Activation Studies
Deuterated analogues of deoxycholic acid are invaluable in studying its interactions with key nuclear and membrane-bound receptors that regulate metabolic homeostasis.
G Protein-Coupled Bile Acid Receptor (TGR5) Interactions
Deoxycholic acid is a known agonist for TGR5, a G protein-coupled receptor involved in regulating energy metabolism and inflammation. nih.gov The activation of TGR5 by bile acids, including deoxycholic acid, initiates a signaling cascade involving the production of cyclic AMP (cAMP). nih.gov Studies investigating these interactions often employ deuterated bile acids to trace binding affinity and receptor activation kinetics.
Deoxycholic acid activates TGR5, with other bile acids showing varying potencies. nih.gov For instance, lithocholic acid (LCA) is the most potent natural agonist, followed by deoxycholic acid (DCA), chenodeoxycholic acid (CDCA), and cholic acid (CA). nih.gov In competitive binding assays, Deoxycholic Acid-d5 can be used to quantify the displacement by other potential ligands, helping to determine their relative binding affinities and specificities for the TGR5 receptor. The activation of TGR5 by bile acids can stimulate the release of signaling molecules like gastrin-releasing peptide, which is involved in transmitting itch and analgesia signals. youtube.com
Table 1: Potency of Various Bile Acids in TGR5 Activation
| Bile Acid | EC₅₀ (μM) |
|---|---|
| Lithocholic Acid (LCA) | 0.53 |
| Deoxycholic Acid (DCA) | 1.0 |
| Chenodeoxycholic Acid (CDCA) | 4.4 |
| Cholic Acid (CA) | 7.7 |
Farnesoid X Receptor (FXR) Agonism and Related Signaling Pathways
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in regulating the synthesis and metabolism of bile acids, lipids, and glucose. medchemexpress.com Deoxycholic acid is a natural agonist of FXR. Upon activation by bile acids like DCA, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA response elements, modulating the expression of target genes. rxlist.com
The use of Deoxycholic Acid-d5 in research allows for precise tracking of its role in FXR-mediated signaling. For example, in studies of intestinal metaplasia in gastric epithelial cells, DCA has been shown to activate FXR, leading to increased expression of genes like caudal-related homeobox transcription factor 2 (Cdx2) and mucin 2 (MUC2). nih.gov This process appears to be mediated through the nuclear factor-κB (NF-κB) pathway. nih.gov Labeled DCA can help quantify receptor occupancy and the downstream transcriptional effects, providing a clearer picture of the signaling cascade. FXR activation is known to suppress cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, as part of a negative feedback loop. rxlist.com
Cellular Uptake and Transport Mechanisms
The movement of deoxycholic acid across cellular membranes and its distribution throughout the body are tightly regulated processes involving passive diffusion and active transport. Deuterated forms are essential for studying the kinetics of these mechanisms.
Membrane Permeability Studies
Deoxycholic acid's amphipathic nature allows it to interact with and traverse cell membranes. patsnap.com Studies have shown that DCA can increase the fluidity of the plasma membrane in hepatocytes. nih.gov At higher concentrations, it can disrupt membrane integrity, a property that is harnessed for therapeutic purposes like adipocyte lysis (the breakdown of fat cells). patsnap.comresearchgate.netnih.gov DCA can cause a rearrangement of membrane cholesterol and affect the distribution of membrane proteins like caveolin-1. nih.gov
In research, radiolabeled or stable isotope-labeled bile acids are used to investigate how their physicochemical properties influence their interaction with and localization within membrane microdomains. nih.gov Deoxycholic Acid-d5 can be used to trace the rate of passive diffusion across lipid bilayers and to study how its presence alters membrane properties, such as fluidity and permeability to other molecules. nih.govnih.gov
Role of Transporters in Bile Acid Distribution
The enterohepatic circulation of bile acids is a highly efficient process facilitated by a series of transporters in the liver, intestine, and kidney. patsnap.commdpi.com Key transporters involved in the uptake and efflux of deoxycholic acid include the Apical Sodium-dependent Bile Acid Transporter (ASBT) for intestinal absorption and members of the Organic Anion Transporting Polypeptide (OATP) family for uptake into hepatocytes. mdpi.comnih.gov The Bile Salt Export Pump (BSEP) is crucial for secretion from hepatocytes into bile. mdpi.com
Deoxycholic Acid-d5 is an ideal tracer for studying the kinetics of these transport systems. By monitoring the movement of the labeled compound, researchers can determine transport rates, substrate specificity, and the capacity of transporters like ASBT, which absorbs approximately 25 grams of bile acids daily with high efficiency. nih.gov Such studies are critical for understanding how drug-drug interactions or genetic variations in these transporters can affect bile acid homeostasis.
Table 2: Major Transporters in Bile Acid Circulation
| Transporter | Location | Function | Substrates Include |
|---|---|---|---|
| ASBT (Apical Sodium-dependent Bile Acid Transporter) | Ileum, Kidney | Uptake from intestine/urine | Conjugated and unconjugated bile acids |
| OATP (Organic Anion Transporting Polypeptide) family | Hepatocytes (basolateral membrane) | Uptake from blood into liver | Bile acids, steroid conjugates, xenobiotics |
| BSEP (Bile Salt Export Pump) | Hepatocytes (canalicular membrane) | Secretion from liver into bile | Primary and secondary bile salts |
Enzymatic Biotransformations of Deoxycholic Acid-d5
Deoxycholic acid undergoes extensive metabolism, primarily by microorganisms in the gut and enzymes in the liver. wikipedia.orgresearchgate.net These biotransformations alter its structure and biological activity. Using Deoxycholic Acid-d5 allows researchers to trace the metabolic pathways and identify the resulting products with high sensitivity and specificity.
Studies using filamentous fungi have identified several key enzymatic transformations of DCA. nih.gov These include hydroxylation at various positions and oxidation. For example, Fusarium merismoides can introduce a hydroxyl group at the 7β-position, while Curvularia lunata exhibits 12α-hydroxysteroid dehydrogenase activity, converting DCA into 12-keto-lithocholic acid. nih.gov Other fungi, such as Acremonium rutilum, can produce 15β-hydroxy-DCA. nih.gov By using Deoxycholic Acid-d5 as a substrate, the metabolic fate can be followed through mass spectrometry, helping to identify novel metabolites and characterize the enzymes responsible for their formation. This is crucial for understanding the full spectrum of biologically active bile acid derivatives in the body.
Table 3: Examples of Enzymatic Biotransformations of Deoxycholic Acid by Fungi
| Fungal Strain | Enzymatic Activity | Major Product from DCA |
|---|---|---|
| Fusarium merismoides VKM F-2310 | 7β-hydroxylase | Ursocholic acid |
| Curvularia lunata VKM F-644 | 12α-hydroxysteroid dehydrogenase | 12-keto-lithocholic acid |
| Acremonium rutilum VKM F-2853 | 15β-hydroxylase | 15β-hydroxy-DCA |
| Neurospora crassa VKM F-875 | Unknown | 15β-hydroxy-12-oxo-LCA |
Hydroxylase and Dehydroxylase Activity Studies
The hydroxylation and dehydroxylation of deoxycholic acid are critical transformations that significantly impact its physiological activity and enterohepatic circulation. The use of deuterated deoxycholic acid analogues has been instrumental in understanding the enzymes responsible for these reactions.
Hydroxylation of deoxycholic acid, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, is a key detoxification pathway. Studies utilizing deuterated substrates have helped to probe the mechanism of these enzymes. The substitution of hydrogen with deuterium (B1214612) can lead to a "kinetic isotope effect" (KIE), a change in the reaction rate due to the heavier mass of deuterium. A significant KIE is often indicative that the cleavage of the carbon-deuterium bond is the rate-limiting step of the reaction, providing valuable insight into the enzymatic mechanism. For instance, a primary KIE greater than 1 suggests that C-H bond breaking is involved in the rate-determining step of hydroxylation.
Conversely, 7α-dehydroxylation is a crucial step in the formation of the secondary bile acid deoxycholic acid from the primary bile acid cholic acid, a reaction carried out by anaerobic bacteria in the gut. The multi-step enzymatic pathway for 7α-dehydroxylation has been a subject of intense investigation. While specific studies detailing the use of Deoxycholic Acid-d5 in these investigations are not prevalent in publicly available literature, the principles of using deuterated precursors of deoxycholic acid, such as deuterated cholic acid, have been applied to understand this complex biotransformation. These studies are essential for understanding the role of the gut microbiome in shaping the bile acid pool.
Table 1: Application of Deuterated Analogues in Hydroxylase and Dehydroxylase Studies
| Process | Enzyme Family | Role of Deuterated Analogue | Key Findings |
| Hydroxylation | Cytochrome P450 (CYP) | Probing reaction mechanisms through Kinetic Isotope Effect (KIE) studies. | A significant KIE indicates that C-H bond cleavage is the rate-limiting step in the hydroxylation of deoxycholic acid. |
| Dehydroxylation | Gut Microbial Enzymes | Tracing the multi-step conversion of primary to secondary bile acids. | Elucidating the complex enzymatic cascade responsible for 7α-dehydroxylation by anaerobic bacteria. |
Conjugation and Deconjugation Processes
Conjugation of deoxycholic acid with the amino acids glycine (B1666218) or taurine (B1682933) in the liver is a critical step that increases its water solubility and facilitates its secretion into bile. The resulting conjugated bile acids are then subject to deconjugation by bile salt hydrolases (BSHs) produced by the gut microbiota, releasing the unconjugated bile acid for further metabolism or reabsorption.
Stable isotope-labeled deoxycholic acid, including deuterated variants, serves as an excellent tracer to study the dynamics of conjugation and deconjugation. By administering a known amount of Deoxycholic Acid-d5 and subsequently analyzing the isotopic enrichment in its conjugated and unconjugated forms in biological samples (e.g., bile, plasma, feces), researchers can quantify the rates of these processes in vivo.
Mass spectrometry is the primary analytical technique used in these studies. The mass difference between the deuterated tracer and the endogenous, non-labeled deoxycholic acid allows for their distinct detection and quantification. This approach has been pivotal in understanding how various physiological and pathological conditions, as well as therapeutic interventions, can modulate the efficiency of bile acid conjugation and the rate of deconjugation by the gut microbiota.
Table 2: Investigating Conjugation and Deconjugation with Deuterated Deoxycholic Acid
| Process | Key Enzymes | Analytical Technique | Information Gained from Deuterated Tracer |
| Conjugation | Bile acid-CoA:amino acid N-acyltransferase (BAT) | Mass Spectrometry | Quantification of the rate of glycine and taurine conjugation of deoxycholic acid in the liver. |
| Deconjugation | Bile Salt Hydrolase (BSH) | Mass Spectrometry | Measurement of the rate of deconjugation by gut microbial enzymes, providing insights into gut-liver axis communication. |
Applications of Deoxycholic Acid D5 in Pre Clinical Disease Models and Biomarker Discovery
Metabolic Disorder Models (e.g., obesity, glucose metabolism)
The secondary bile acid, Deoxycholic Acid (DCA), is increasingly recognized for its role in regulating metabolic processes. nih.gov Alterations in DCA levels have been associated with metabolic disorders such as obesity and type 2 diabetes mellitus. nih.govresearchgate.netresearchgate.net Deoxycholic Acid-d5 serves as a critical analytical standard to accurately measure fluctuations in endogenous DCA pools in various pre-clinical models, thereby helping to elucidate its precise role in metabolic health and disease.
Rodent models are central to investigating the complex interplay between bile acids, gut microbiota, and host metabolism. In these models, DCA-d5 and other deuterated bile acids are employed as internal standards for liquid chromatography-mass spectrometry (LC-MS) to quantify changes in bile acid profiles in response to dietary interventions or genetic modifications. nih.govspringermedizin.de
Studies using diet-induced obese mice have revealed that DCA may ameliorate obesity and insulin (B600854) resistance by enhancing energy expenditure. nih.gov The ability to accurately measure DCA in these models is paramount. For instance, research has shown that in mouse models of obesity, the ratio of dihomo-γ-linolenic acid (DGLA) to DCA species is significantly altered and reflects metabolic status, a finding confirmed in both serum and liver tissue. researchgate.net Furthermore, specialized rodent models, such as chimeric mice with "humanized" livers, exhibit a human-like bile acid profile with high levels of DCA, making them a valuable platform for studying human lipoprotein and bile acid metabolism. plos.org In these advanced models, stable isotope-labeled standards are essential for validating the human-like metabolic phenotype. plos.org
| Model System | Intervention/Condition | Key Findings Related to Deoxycholic Acid (DCA) | Reference |
| High-Fat Diet (HFD)-fed Mice | DCA Supplementation | Enhanced glucose metabolism and anti-obesity effects; increased energy expenditure. | nih.gov |
| Diet-induced Obese Mice | Targeted Metabolomics | The ratio of DGLA to DCA was identified as a potential biomarker for metabolic abnormalities, with changes observed in both serum and liver. | researchgate.net |
| Chimeric FRG Mice with Humanized Livers | Human Hepatocyte Repopulation | Displayed a human-like bile acid profile with high amounts of cholic acid and DCA, confirming an intact enterohepatic circulation. | plos.org |
| foz/foz Mice on HFD (NASH model) | DCA Supplementation | Restored portal vein bile acid concentrations, improved dysmetabolic status, and protected from steatosis. | unil.ch |
In vitro cellular models provide a controlled environment to dissect the molecular mechanisms of bile acid action. Deoxycholic Acid-d5 is described as the deuterium-labeled equivalent of DCA, which is known to activate G protein-coupled receptors like TGR5, a key regulator of energy homeostasis and thermogenesis. medchemexpress.commedchemexpress.com The use of labeled standards is implicit in the quantitative studies performed in these systems.
Human hepatoma (Hep G2) cells have been instrumental in tracing bile acid synthesis pathways. nih.govresearchgate.net Studies using deuterium (B1214612) oxide (heavy water) demonstrated the incorporation of deuterium into newly synthesized cholesterol and bile acids, establishing the utility of stable isotopes for tracking metabolic flux in vitro. nih.govresearchgate.net In other cellular models, such as the human liver L-02 cell line, DCA was found to significantly inhibit the expression of fatty acid transport proteins, providing mechanistic insight into the metabolic alterations seen in obesity. researchgate.net These detailed mechanistic studies rely on the ability to accurately measure and distinguish between endogenous and experimental metabolites, a task facilitated by stable isotope-labeled standards like DCA-d5.
Gastrointestinal and Liver Disease Models
Beyond metabolic regulation, DCA plays a significant role in the pathophysiology of gastrointestinal and liver diseases. High concentrations of this secondary bile acid have been shown to be cytotoxic, capable of disrupting cellular membranes and promoting inflammation. nih.govmdpi.comnih.gov DCA-d5 is a crucial tool for quantifying DCA levels in experimental models of these conditions, helping to correlate its concentration with disease severity and progression.
The integrity of the intestinal barrier is critical for preventing the translocation of harmful substances from the gut into circulation. Several studies have demonstrated that DCA can compromise this barrier. nih.govmdpi.comnih.gov Research using Caco-2 cells, a human intestinal epithelial model, has shown that DCA increases both transcellular and paracellular permeability. nih.gov It achieves this by downregulating the expression of numerous genes involved in tight junctions, adherens junctions, and gap junctions. nih.gov
Animal studies further support these findings. In mice fed a high-fat diet, which increases intestinal DCA levels, damage to intestinal stem cells and dysfunction of the mucosal barrier have been observed. mdpi.com The use of stable isotope dilution techniques, which employ standards like DCA-d5, is essential for accurately quantifying the changes in fecal and serum bile acid concentrations that are linked to these pathological changes. mdpi.comnih.gov
| Model System | DCA-related Observation | Effect on Intestinal Barrier | Reference |
| Caco-2 Cell Monolayers | Challenged with physiological concentrations of DCA. | Increased transcellular and paracellular permeability (>20%); decreased expression of 23 genes related to cell junctions. | nih.gov |
| Caco-2 Cell Monolayers | Treatment with sodium deoxycholate (SDC). | Increased intestinal barrier permeability; altered distribution and expression of tight junction proteins (Occludin, ZO-1). | nih.gov |
| High-Fat Diet-fed Mice | Increased fecal DCA concentrations. | Damage to intestinal stem cells via the AHR pathway, leading to mucosal barrier dysfunction. | mdpi.com |
| DSS-induced Colitis Mouse Model | Treatment with Eucommia ulmoides Leaf Extract (ELE). | ELE increased serum DCA levels, which correlated with the upregulation of TGR5 and tight junction proteins (occludin, claudin-1), improving barrier integrity. | frontiersin.org |
The liver is the central organ for bile acid synthesis and is also susceptible to their toxic effects. In mouse models of acetaminophen-induced liver injury, DCA was found to potentiate hepatotoxicity by inducing the release of the pro-inflammatory cytokine TNF-α from macrophages. nih.gov Conversely, in certain contexts, DCA has shown protective effects. In a mouse model of Klebsiella pneumoniae-induced liver abscess, administration of DCA reduced liver abscess formation and improved survival. dovepress.com
In models of non-alcoholic steatohepatitis (NASH), the composition of bile acids in the enterohepatic circulation is profoundly altered, often showing a depletion of secondary bile acids like DCA. unil.ch Dietary supplementation to correct this deficiency was found to be protective against NASH progression in mice. unil.ch Quantifying the precise changes in the enterohepatic bile acid pool in these disease models is critical and is achieved through mass spectrometry methods that rely on deuterated internal standards, including derivatives of deoxycholic acid. isotope.comfrontiersin.org Studies on cirrhosis have also highlighted abnormalities in DCA metabolism, specifically a reduced capacity of the gut microbiota to convert cholic acid into DCA. nih.gov
Biomarker Identification and Validation
A biomarker is a measurable indicator of a biological state or condition. The accurate and reproducible quantification of a potential biomarker is essential for its validation and clinical utility. In the field of metabolomics, stable isotope dilution mass spectrometry is the gold standard for absolute quantification of endogenous molecules. nih.govisotope.com Deoxycholic Acid-d5, and other deuterated bile acids, serve as ideal internal standards for this purpose, as they are chemically identical to the analyte but are distinguishable by their mass, correcting for variations during sample preparation and analysis. nih.govsci-hub.se
Alterations in the concentration of DCA have been identified as a potential biomarker for a range of diseases. For example, the ratio of DGLA to DCA is a candidate biomarker for metabolic abnormalities in obesity. researchgate.net Elevated levels of certain bile acids, including cholic acid and chenodeoxycholic acid, have been found in the plasma of patients with Alzheimer's disease, suggesting that altered bile acid profiles could be an early indicator of disease risk. aginganddisease.org Similarly, specific DCA conjugates have been highlighted as potential biomarkers for the early diagnosis of breast cancer. plos.org The validation of these and other potential biomarkers is critically dependent on robust analytical methods made possible by the availability of high-purity, stable isotope-labeled standards like Deoxycholic Acid-d5. nih.govsci-hub.se
| Disease/Condition | Role of Deoxycholic Acid (DCA) as a Biomarker | Methodological Importance of DCA-d5 | Reference |
| Metabolic Abnormalities in Obesity | The ratio of dihomo-γ-linolenic acid (DGLA) to DCA species is a potential biomarker. | Enables accurate quantification of DCA for calculating the ratio. | researchgate.net |
| Alzheimer's Disease | Altered bile acid profiles, including DCA, are potential indicators of disease presence and severity. | Required for precise measurement in plasma for biomarker validation. | aginganddisease.org |
| Breast Cancer | Deoxycholic acid glycine (B1666218) conjugate identified as a potential biomarker to differentiate cancer from benign tumors. | Serves as an internal standard for accurate quantification in complex biological samples. | plos.org |
| Niemann-Pick C Disease | Used in the identification of novel bile acid biomarkers for early diagnosis. | Deuterated standards are essential for the quantitative analysis of the bile acid profile. | nih.gov |
| Osteonecrosis of the Femoral Head (ONFH) | Screened as part of a panel of potential biomarkers for the disease. | Ensures accuracy in metabolomic studies aimed at biomarker discovery. | researchgate.net |
Discovery of Bile Acid-Related Biomarkers in Animal Samples
The secondary bile acid, Deoxycholic Acid (DCA), produced from the primary bile acid cholic acid by gut microbiota, is increasingly recognized not just for its role in fat digestion but as a critical signaling molecule in various physiological and pathological processes. nih.govjscimedcentral.com Pre-clinical animal models are indispensable tools for elucidating the complex roles of DCA and discovering its potential as a biomarker for various diseases. Accurate quantification of DCA in biological samples from these models is paramount to understanding its association with disease states.
Research using animal models has implicated DCA as a key biomarker in a range of conditions. For instance, in a mouse model of intestinal injury caused by the mycotoxin deoxynivalenol (B1670258) (DON), metabolomics studies revealed a significant increase in plasma levels of DCA. nih.gov This finding suggests that DCA may contribute to the breakdown of the intestinal barrier observed in this toxicological model. nih.gov Another study on acetaminophen-induced liver injury in mice found that DCA could act as a pro-inflammatory damage-associated molecular pattern (DAMP), exacerbating hepatotoxicity. nih.gov The study highlighted that mice with a global deficiency in the farnesoid X receptor (FXR), a key regulator of bile acid homeostasis, had increased DCA accumulation and were more sensitive to acetaminophen-induced toxicity. nih.gov
Furthermore, the influence of the gut microbiome on host metabolism is often mediated by bile acids like DCA. Studies using germ-free mice colonized with specific bacterial communities have demonstrated a direct link between the presence of DCA-producing bacteria, such as Clostridium scindens, and changes in host metabolism. researchgate.net These models show that even low-abundance microbial species can produce high levels of DCA, which in turn correlates with impaired glucose metabolism, suggesting DCA as a potential biomarker and mediator of metabolic disease. researchgate.net In the context of neurodegenerative diseases, while the role of DCA is still being explored, studies in mouse models of Alzheimer's disease have investigated changes in bile acid profiles in the liver and brain, although findings on DCA levels have not always been consistent across different models. nih.gov
The reliable identification of DCA as a biomarker in these diverse pre-clinical models hinges on precise and accurate measurement in various biological matrices, including plasma, liver tissue, and feces. nih.govnih.govnih.gov
Table 1: Deoxycholic Acid (DCA) as a Biomarker in Pre-clinical Animal Models
| Disease Model | Animal Model | Key Finding | Reference |
|---|---|---|---|
| Intestinal Barrier Injury | Mouse | Exposure to deoxynivalenol (DON) toxin led to a significant increase in plasma DCA levels, correlating with increased intestinal permeability. | nih.gov |
| Drug-Induced Hepatotoxicity | Mouse | DCA administration exacerbated acetaminophen (B1664979) (APAP)-induced liver injury. Global Fxr-null mice showed increased DCA and enhanced sensitivity to APAP toxicity. | nih.gov |
| Metabolic Disease | Germ-free Mouse | Colonization with DCA-producing bacteria induced DCA production and was associated with impaired glucose metabolism. | researchgate.net |
| Alzheimer's Disease | Mouse (AppNL-G-F model) | No significant changes were observed in the concentration of deoxycholic acid in the liver compared to wild-type controls in this specific model. | nih.gov |
Methodological Considerations for Biomarker Quantification using Deoxycholic Acid-d5
The accurate quantification of endogenous metabolites like deoxycholic acid in complex biological samples is a significant analytical challenge. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative analysis by mass spectrometry, and Deoxycholic Acid-d5 is specifically designed for this purpose. medchemexpress.com Its utility is primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for analyzing bile acids in preclinical research. nih.govresearchgate.net
Methodologically, Deoxycholic Acid-d5 serves as an ideal internal standard for the quantification of its unlabeled analogue, DCA. Because deuterium substitution has a negligible effect on the compound's chemical and physical properties, Deoxycholic Acid-d5 behaves almost identically to DCA during sample preparation and chromatographic separation. medchemexpress.com This is a critical feature, as it allows the SIL-IS to accurately correct for analyte loss at every step, including protein precipitation, liquid-liquid or solid-phase extraction, and derivatization. nih.govshimadzu.com
During LC-MS/MS analysis, Deoxycholic Acid-d5 co-elutes with the native DCA, meaning they enter the mass spectrometer's ion source at the same time. However, due to the five deuterium atoms, Deoxycholic Acid-d5 has a higher mass-to-charge ratio (m/z) than DCA. The mass spectrometer can distinguish between these two compounds based on this mass difference, allowing for simultaneous but separate detection. This eliminates signal overlap and allows the ratio of the analyte peak area to the internal standard peak area to be used for precise quantification. This ratiometric approach effectively compensates for variations in instrument response, such as ion suppression or enhancement caused by the sample matrix, which is a common issue when analyzing biological fluids like plasma or tissue homogenates. nih.gov The use of a corresponding SIL-IS is crucial for achieving high precision, as demonstrated in studies where the coefficient of variation for some bile acids exceeded 20% when a non-corresponding internal standard was used. nih.gov
The development of rapid and high-throughput LC-MS/MS methods allows for the quantification of a comprehensive panel of bile acids, including DCA, in a single run of just a few minutes. nih.gov This capability is essential for large-scale preclinical studies and metabolomics research, where numerous samples need to be analyzed reliably and efficiently. nih.govnih.gov
Table 2: Example LC-MS/MS Parameters for Deoxycholic Acid (DCA) Quantification using a Deuterated Internal Standard
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Internal Standard (IS) | Reference |
|---|---|---|---|---|
| Deoxycholic Acid (DCA) | 391.2 | 391.2 | DCA-d4 | researchgate.net |
| d4-Deoxycholic Acid (DCA-d4) | 395.0 | 395.0 | N/A | researchgate.net |
| Glycodeoxycholic Acid (GDCA) | 448.2 | 74.0 | DCA-d4 | researchgate.net |
| Taurodeoxycholate (TDCA) | 498.2 | 80.0 | DCA-d4 | researchgate.net |
Note: The table shows parameters for DCA-d4, a commonly used deuterated standard for DCA, illustrating the principle of mass difference between the analyte and the standard. The same principle applies to Deoxycholic Acid-d5.
Emerging Research Paradigms and Methodological Innovations with Deoxycholic Acid D5
Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)
The integration of Deoxycholic Acid-d5 into multi-omics workflows is enhancing the precision and scope of metabolic studies. In these approaches, which simultaneously analyze multiple layers of biological information (such as the proteome, transcriptome, and metabolome), deuterated standards are essential for accurate quantification.
Proteomics and Transcriptomics: In the fields of proteomics and transcriptomics, which study the entire set of proteins and RNA transcripts in a biological sample, respectively, understanding the downstream effects of bile acids is crucial. wikipedia.org While direct studies detailing the use of Deoxycholic Acid-d5 to trace its influence on protein and gene expression are emerging, the foundational use of deuterated standards is well-established for ensuring the accuracy of quantitative analyses. wikipedia.orgwistar.org For example, multi-omics studies investigating chronic liver injury have utilized Deoxycholic Acid to understand its regulatory effect on gut microbiota and metabolism. nih.gov Such complex analyses rely on stable isotope-labeled compounds for precise quantification of metabolic changes that correlate with alterations in protein and gene expression. nih.govnih.gov
Researchers are now able to conduct more reliable quantitative analyses in complex biological matrices. For instance, in studies of ulcerative colitis, multi-omics analysis of plasma has revealed dysregulation of gut microbiome-derived metabolites, including the secondary bile acid deoxycholic acid. oup.com The use of deuterated internal standards in these mass spectrometry-based analyses is critical for achieving the accuracy needed to identify potential biomarkers and understand disease pathomechanisms. oup.comuu.se
Advanced Imaging Techniques Incorporating Deuterated Tracers
Advanced imaging techniques are increasingly incorporating deuterated tracers like Deoxycholic Acid-d5 to visualize metabolic processes at a tissue and even subcellular level.
Mass Spectrometry Imaging (MSI): Mass Spectrometry Imaging (MSI) allows for the spatial mapping of molecules within a biological tissue section. The use of deuterated tracers in MSI provides a powerful method for tracking the distribution and metabolism of specific compounds. While reports on the specific use of Deoxycholic Acid-d5 in MSI are still developing, the methodology for imaging deuterated tracers is established. nih.gov For example, high-resolution matrix-assisted laser desorption/ionization (MALDI)-MSI has been used to visualize the distribution of various bile acids in liver tissue, identifying not only the primary molecules but also their dimers. nih.gov The incorporation of deuterated standards in such imaging experiments is crucial for accurate signal interpretation and quantification. nih.gov
Nanoscale secondary ion mass spectrometry (NanoSIMS) is another powerful technique that can be used to image the distribution of deuterated tracers at a sub-organelle level. nih.gov This method has been validated for tracking other deuterated molecules like D-water, D-glucose, and D-thymidine in biological specimens, paving the way for future studies with deuterated bile acids like Deoxycholic Acid-d5. nih.gov
Other advanced imaging modalities that utilize radioactive tracers, such as hepatobiliary iminodiacetic acid (HIDA) scanning, demonstrate the potential for tracer-based imaging in hepatobiliary research. hoag.org While not using deuterium (B1214612), these techniques underscore the value of tracers in diagnosing issues with the liver, gallbladder, and bile ducts. hoag.org
Development of Novel Analytical Platforms for Deuterated Bile Acids
The unique properties of deuterated compounds have spurred the development of new and improved analytical platforms for their detection and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the cornerstone for bile acid analysis. mdpi.com The use of Deoxycholic Acid-d5 as an internal standard is a common practice in targeted LC-MS/MS methods to ensure high accuracy and precision in quantifying deoxycholic acid in various biological samples like plasma and stool. nih.govjscimedcentral.com Researchers have developed methods using high-resolution mass spectrometry (HRMS) coupled with ultra-high-performance liquid chromatography (UHPLC) for the semi-targeted profiling of a wide range of bile acids, where deuterated standards are key for normalization and reliable quantification. uu.semdpi.com
These platforms are continually being refined to handle complex matrices and to improve sensitivity and throughput. For example, methods have been optimized for the analysis of bile acids in human serum using ultrafiltration for sample clean-up prior to LC-MS/MS analysis, with deuterated bile acids used to assess recovery rates. researchgate.net
| Analytical Platform | Application for Deuterated Bile Acids | Key Advantages |
| LC-MS/MS | Internal standard for accurate quantification of deoxycholic acid in biological fluids. | High sensitivity, specificity, and reproducibility. mdpi.comcaymanchem.com |
| High-Resolution MS | Used in semi-targeted and untargeted metabolomics to identify and quantify a broad spectrum of bile acids, with deuterated standards for normalization. | Enables the discovery of novel bile acid metabolites and provides a more comprehensive view of the bile acid profile. uu.semdpi.com |
| GC-MS | Internal standard for the quantification of bile acids in fecal samples after derivatization. | Suitable for analyzing volatile derivatives of bile acids. jscimedcentral.com |
Computational Modeling and Simulation of Bile Acid Dynamics
Computational approaches are becoming increasingly important for understanding the complex dynamics of bile acids in biological systems.
Pharmacokinetic (PK) Modeling: Deuterated tracers like Deoxycholic Acid-d5 are instrumental in pharmacokinetic studies that model the absorption, distribution, metabolism, and excretion of bile acids. By administering a deuterated tracer and measuring its concentration over time in different biological compartments, researchers can develop and validate computational models of bile acid kinetics. mdpi.com These models can help to predict how bile acid metabolism might be altered in disease states or in response to therapeutic interventions.
Molecular Dynamics Simulations: At a more fundamental level, computational methods like molecular dynamics simulations can be used to investigate the interactions of bile acids with proteins and cell membranes. europa.eu For instance, computational studies have explored the interaction of bile acids with receptors like the farnesoid X receptor (FXR). labplan.ie While specific simulations of Deoxycholic Acid-d5 are not yet widely reported, these computational tools offer a promising avenue for understanding the molecular mechanisms underlying the biological effects of deoxycholic acid. The insights gained from such simulations can guide the design of future experiments and the development of novel therapeutics.
Future Prospects in Basic Science and Translational Research (excluding clinical trials)
The application of Deoxycholic Acid-d5 is poised to continue expanding, driving new discoveries in both basic science and translational research.
Basic Science: In basic science, Deoxycholic Acid-d5 will remain a crucial tool for dissecting the intricate roles of secondary bile acids in cellular signaling, gut microbiome interactions, and metabolic regulation. nih.govtheanalyticalscientist.com Its use as a tracer will facilitate more detailed investigations into the enterohepatic circulation of bile acids and the influence of gut bacteria on bile acid transformation. mdpi.comtheanalyticalscientist.com By combining stable isotope tracing with multi-omics and advanced imaging, researchers can gain a more holistic understanding of how deoxycholic acid impacts cellular and physiological processes.
Translational Research: In the realm of translational research, the accurate measurement of bile acid profiles, enabled by deuterated standards like Deoxycholic Acid-d5, is critical for identifying biomarkers for various diseases, including liver diseases, gastrointestinal cancers, and metabolic disorders. uu.selabplan.ie These biomarkers could lead to improved diagnostic tools and personalized medicine approaches. Furthermore, understanding the metabolic fate of bile acids is essential for developing new therapeutic strategies that target bile acid signaling pathways. the-scientist.com The continued development of analytical methods and computational models incorporating deuterated tracers will be instrumental in translating basic science discoveries into tangible benefits for human health.
Q & A
Q. How is Deoxycholic Acid-d5 utilized as an internal standard in quantifying endogenous bile acids via LC-MS/MS?
Deoxycholic Acid-d5 is employed as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variability during sample preparation. Plasma samples are mixed with acetonitrile and the deuterated standard to precipitate proteins, followed by centrifugation and evaporation. The reconstituted sample is analyzed using a C18 column with a mobile phase of ammonium acetate and acetonitrile. Detection via tandem mass spectrometry in negative ion mode ensures specificity, with transitions monitored at m/z 391.3→391.3 (endogenous DCA) and m/z 396.3→396.3 (DCA-d5). This method achieves intra-study accuracy of 93.2–102.7% and precision <3.7% .
Q. What methodological considerations ensure accuracy when employing Deoxycholic Acid-d5 in pharmacokinetic studies?
Key considerations include:
- Calibration curves : Linear ranges (e.g., 10–4000 ng/mL for DCA) must span expected physiological concentrations.
- Matrix-matched validation : Use of human plasma to account for ion suppression/enhancement.
- Stability : Storage at ≤−60°C to prevent degradation, validated through freeze-thaw cycles.
- Baseline adjustment : Subtracting pre-dose endogenous DCA levels to isolate exogenous contributions .
Q. Which sample preparation techniques optimize recovery of Deoxycholic Acid-d5 in complex biological matrices?
Protein precipitation with acetonitrile (4:1 v/v) achieves >98% recovery of DCA-d5 in plasma. Centrifugation at 13,000 rpm removes particulates, while evaporation at 45°C and reconstitution in 50% acetonitrile ensure compatibility with LC-MS/MS systems. For tissues, homogenization in PBS followed by similar steps is recommended .
Q. Why is Deoxycholic Acid-d5 preferred over non-deuterated analogs in isotope dilution mass spectrometry?
Deuterated standards like DCA-d5 exhibit nearly identical retention times and ionization efficiency as endogenous DCA but are distinguishable by mass shifts (m/z +5). This allows precise correction for extraction efficiency and ion suppression without isotopic interference, critical for quantifying low-abundance bile acids in complex matrices .
Advanced Research Questions
Q. How does Deoxycholic Acid-d5 enable mechanistic studies of bile acid-mediated vascular calcification in chronic kidney disease (CKD)?
In CKD models, DCA-d5 facilitates accurate measurement of serum DCA levels, which correlate with coronary artery calcification (β=0.71, p=0.003) and reduced bone mineral density (β=−20.3, p=0.04). By spiking DCA-d5 into serum, researchers control for variability in LC-MS/MS assays, enabling robust identification of DCA as a biomarker for vascular pathology .
Q. What experimental strategies mitigate isotopic interference when using Deoxycholic Acid-d5 in multi-analyte panels?
- Chromatographic resolution : Use of 75-mm C18 columns with 3-µm particles to separate DCA-d5 from isomers (e.g., chenodeoxycholic acid).
- Mass spectral specificity : Multiple reaction monitoring (MRM) with narrow mass windows (±0.5 Da) to exclude cross-talk.
- Cross-validation : Parallel analysis with non-deuterated standards to confirm absence of isotopic overlap .
Q. How can researchers validate Deoxycholic Acid-d5’s stability under varying storage conditions in long-term cohort studies?
Stability is validated through:
Q. In studies of bile acid-induced modulation of gastrointestinal pacemaker activity, how does DCA-d5 facilitate discrimination between exogenous and endogenous pools?
DCA-d5 allows tracking of exogenous DCA administered to study its inhibition of interstitial cell of Cajal (ICC) pacemaker currents. By quantifying DCA-d5 separately, researchers isolate its role in activating KATP channels via PGE2/COX-2 pathways, independent of endogenous DCA fluctuations .
Q. What bioanalytical challenges arise when quantifying DCA-d5 in tissues with high endogenous bile acid content?
Challenges include:
- Background subtraction : Using DCA-d5 to normalize endogenous DCA levels in tissues like liver or intestine.
- Extraction efficiency : Optimizing homogenization buffers (e.g., PBS with 0.1% SDS) to maximize recovery from lipid-rich matrices.
- Ion suppression : Mitigating matrix effects via dilution or solid-phase extraction .
Q. How do cross-laboratory variations in DCA-d5 quantification methodologies impact comparative meta-analyses?
Discrepancies in column types (e.g., C18 vs. HILIC), mobile phase composition, or MRM transitions can lead to inter-lab variability. Harmonization protocols, such as adopting a universal calibration curve (5–2000 ng/mL) and shared reference materials, improve cross-study comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
